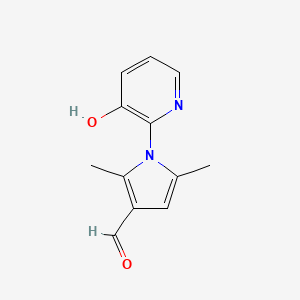

1-(3-Hydroxy-pyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

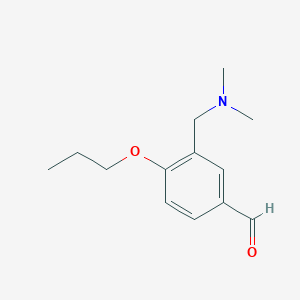

The compound “1-(3-Hydroxy-pyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde” is a complex organic molecule that contains a pyridine ring and a pyrrole ring. These types of compounds are often involved in various biological processes and could have potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridine and pyrrole rings in separate reactions, followed by their connection via a carbon-carbon bond formation reaction. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a pyridine ring (a six-membered ring with one nitrogen atom and a hydroxyl group at the 3-position), a pyrrole ring (a five-membered ring with one nitrogen atom), and an aldehyde group attached to the 3-position of the pyrrole ring. The presence of these functional groups could confer specific chemical properties to the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the pyridine and pyrrole rings, as well as the aldehyde group. The pyridine ring, being aromatic, is relatively stable but can undergo electrophilic substitution reactions. The pyrrole ring, also aromatic, can undergo similar reactions. The aldehyde group is typically quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyridine and pyrrole rings could contribute to its aromaticity and stability. The aldehyde group could make the compound polar and potentially increase its reactivity .Applications De Recherche Scientifique

Synthesis and Characterization

A study delves into the synthesis and characterization of similar pyrrole derivatives, highlighting the potential of these compounds in forming heterocyclic compounds like oxiranes, oxazoles, pyrazoles, pyridines, pyrimidines, and pyrans through nucleophilic attack. This indicates the role of similar compounds in synthetic chemistry and material science, providing insights into their versatile applications (Singh et al., 2014).

Heterocyclic Chemistry

Another research focuses on the cyanoacylation of related compounds, leading to the synthesis of various heterocyclic structures with potential antitumor and antioxidant activities. This suggests that compounds like 1-(3-Hydroxy-pyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde could play a role in the development of new pharmaceuticals with therapeutic benefits (Bialy & Gouda, 2011).

Catalysis in Polymer Synthesis

Research into aluminum and zinc complexes supported by pyrrole-based ligands demonstrates their efficacy in catalyzing the ring-opening polymerization of ε-caprolactone, a key process in polymer manufacturing. This implies the potential utility of similar pyrrole compounds in industrial applications, particularly in the synthesis of polymers (Qiao, Ma, & Wang, 2011).

Antimicrobial and Antioxidant Properties

The synthesis and evaluation of novel chitosan Schiff bases derived from heterocyclic moieties of similar compounds demonstrate significant antimicrobial and antioxidant properties. This research suggests the potential application of such compounds in the development of new antimicrobial agents (Hamed et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

1-(3-hydroxypyridin-2-yl)-2,5-dimethylpyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-6-10(7-15)9(2)14(8)12-11(16)4-3-5-13-12/h3-7,16H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDWCVHLNQVNGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=C(C=CC=N2)O)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Hydroxy-pyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine](/img/structure/B1308921.png)

![N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide](/img/structure/B1308922.png)

![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine](/img/structure/B1308941.png)

![(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1308949.png)